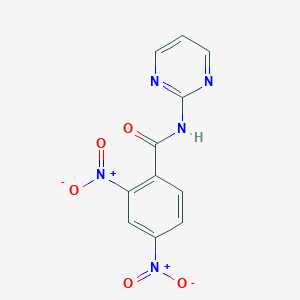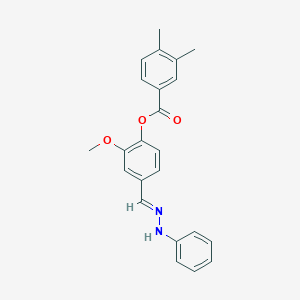
4-({4-nitrobenzylidene}amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({4-nitrobenzylidene}amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-nitrobenzylidene}amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 5-methyl-4-amino-4H-1,2,4-triazole-3-thiol with 4-nitrobenzaldehyde under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the C-5 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides.
Reduction: 5-methyl-4-{[(E)-(4-aminophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol.
Substitution: Various substituted triazole derivatives depending on the substituent used.
科学研究应用
4-({4-nitrobenzylidene}amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Potential use in the development of corrosion inhibitors for metals.
作用机制
The mechanism of action of 4-({4-nitrobenzylidene}amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
相似化合物的比较
Similar Compounds
- 4-methyl-4H-1,2,4-triazole-3-thiol
- 3-amino-5-mercapto-1,2,4-triazole
- 5-(3-methoxyphenyl)-4-{[(E)-(5-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
Uniqueness
4-({4-nitrobenzylidene}amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of both the nitrophenyl and triazole moieties, which confer distinct chemical and biological properties.
属性
分子式 |
C10H9N5O2S |
|---|---|
分子量 |
263.28g/mol |
IUPAC 名称 |
3-methyl-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H9N5O2S/c1-7-12-13-10(18)14(7)11-6-8-2-4-9(5-3-8)15(16)17/h2-6H,1H3,(H,13,18)/b11-6+ |
InChI 键 |
JBTGQVJWHLONPW-IZZDOVSWSA-N |
SMILES |
CC1=NNC(=S)N1N=CC2=CC=C(C=C2)[N+](=O)[O-] |
手性 SMILES |
CC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CC1=NNC(=S)N1N=CC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(2-methylphenoxy)-N-(2-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370805.png)
![N-(4,6-dimethyl-2-pyrimidinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B370806.png)
![2-(2-methylphenoxy)-N-(4'-{[(2-methylphenoxy)acetyl]amino}[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B370807.png)

![2-(4-chlorophenoxy)-N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B370809.png)
![5-(4-nitrophenyl)-N-[(3-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B370810.png)
![(E)-3-[5-(2-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B370811.png)

